molecular formula C23H27NO4 B11303023 N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11303023
M. Wt: 381.5 g/mol
InChI Key: DDGSMXIZEZUXEQ-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic small molecule characterized by a furo[3,2-g]chromen-7-one core substituted with a 3,5-dimethyl group and a propanamide side chain linked to a cycloheptyl moiety. The cycloheptyl group introduces significant steric bulk and lipophilicity, distinguishing it from analogs with smaller or polar substituents .

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

N-cycloheptyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H27NO4/c1-14-13-27-20-12-21-19(11-18(14)20)15(2)17(23(26)28-21)9-10-22(25)24-16-7-5-3-4-6-8-16/h11-13,16H,3-10H2,1-2H3,(H,24,25)

InChI Key

DDGSMXIZEZUXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the cycloheptyl group or the propanamide chain using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving furochromenyl derivatives.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The furochromenyl moiety may interact with enzymes or receptors, modulating their activity. The cycloheptyl group and propanamide chain can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The furochromen core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) is conserved across analogs, but substituents on the propanamide side chain vary, influencing physicochemical and biological properties. Key analogs include:

N-(2-(1H-imidazol-4-yl)ethyl) Derivative (NFP, ZINC08764437)
  • Substituent : 2-(1H-imidazol-4-yl)ethyl
  • Key Features: Exhibits inhibition of Cathepsin L, interacting with catalytic triad residues (Cys25, Met161, Asp162) and other residues (Ala138, Gly139) .
N-(2-chlorobenzyl) Derivative
  • Substituent : 2-chlorobenzyl
N-propylpropanamide (ZINC2150120)
  • Substituent : Propyl
  • Key Features :
    • Smaller alkyl chain reduces lipophilicity compared to cycloheptyl, likely improving aqueous solubility but reducing membrane permeability .
N-(3-methoxybenzyl)acetamide (D146-0286)
  • Substituent : 3-methoxybenzyl
  • Key Features :
    • Methoxy group may engage in hydrogen bonding or modulate electronic properties, while the acetamide linker shortens the chain length compared to propanamide .
Propanoic Acid Derivative
  • Substituent: Propanoic acid
  • Key Features :
    • Carboxylic acid group increases polarity, limiting cell permeability but enabling ionic interactions in enzymatic pockets .
Key Observations:

Molecular Weight and Lipophilicity: The cycloheptyl derivative (375.44 Da) is heavier than the propyl analog (327.37 Da) but lighter than D146-0286 (405.45 Da).

Biological Activity :

  • Only NFP (ZINC08764437) has demonstrated explicit biological activity, targeting Cathepsin L via interactions with catalytic triad residues. The cycloheptyl analog’s activity remains speculative but may share similar binding modes due to the conserved furochromen core.

Functional Group Impact: Polar groups (e.g., imidazole, methoxy) enhance target engagement through hydrogen bonding, while nonpolar groups (e.g., cycloheptyl, chlorobenzyl) may improve pharmacokinetics at the expense of solubility.

Biological Activity

Overview of N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. It features a complex structure that includes a cycloheptyl group and a furochromene moiety, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of furochromene compounds can selectively inhibit tumor-associated carbonic anhydrases (CAs), particularly CAs IX and XII. These enzymes are recognized as potential targets for cancer therapy due to their role in tumor growth and metastasis under hypoxic conditions. Although specific data on this compound is limited, its structural similarity to other furochromene derivatives suggests it may exhibit similar anticancer properties .

The proposed mechanism of action for compounds in this class often involves the inhibition of carbonic anhydrases, which can lead to reduced tumor acidity and improved efficacy of chemotherapeutic agents. This inhibition may also affect cellular proliferation and apoptosis pathways, thereby enhancing the therapeutic potential against various cancer types.

Additional Biological Activities

Furochromene derivatives have been studied for various biological activities including:

  • Antioxidant Activity : These compounds may exhibit free radical scavenging properties.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms.

However, specific studies focusing on this compound are necessary to substantiate these claims.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Enzyme/PathwayReference
This compoundAnticancerCarbonic Anhydrases IX & XII
Other Furochromene DerivativesAntioxidantFree RadicalsTBD
Other Furochromene DerivativesAnti-inflammatoryInflammatory PathwaysTBD

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